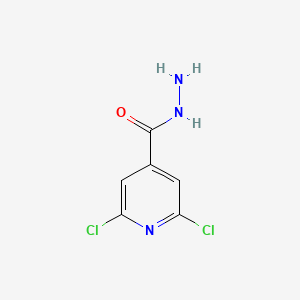

2,6-Dichloroisonicotinohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMHCLQBRFNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206511 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-51-7 | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid, 2,6-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloroisonicotinohydrazide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical properties of 2,6-dichloroisonicotinohydrazide, a halogenated derivative of the well-known antitubercular agent isoniazid. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and foundational chemical principles to offer a predictive overview of its synthesis, spectral characteristics, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers exploring the synthesis and utility of novel isonicotinohydrazide derivatives in medicinal chemistry and drug discovery.

Introduction: The Significance of Isonicotinohydrazide Scaffolds

Isonicotinohydrazide, commonly known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades.[1] Its mechanism of action, involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, has made it a critical first-line therapy. The emergence of drug-resistant strains of M. tuberculosis, however, necessitates the continued development of new therapeutic agents.[2][3]

The modification of the isoniazid scaffold is a prominent strategy in the design of novel antitubercular drugs.[1][4] The introduction of various substituents onto the pyridine ring or derivatization of the hydrazide moiety can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity and potential to overcome resistance mechanisms.[1][2] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. This guide focuses on the dichloro-substituted derivative, this compound, providing a comprehensive analysis of its anticipated chemical properties.

Synthesis and Purification

The synthesis of this compound logically proceeds from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. While a specific protocol for the hydrazinolysis of 2,6-dichloroisonicotinic acid or its ester is not readily found in peer-reviewed literature, a standard and reliable method can be extrapolated from general procedures for hydrazide formation.

Synthesis of the Precursor: 2,6-Dichloroisonicotinic Acid

A common route to 2,6-dichloroisonicotinic acid involves the chlorination of citrazinic acid.[5]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

-

Reactants:

-

Citrazinic acid

-

Phosphorus oxychloride (POCl₃)

-

Tetraethylammonium chloride

-

-

Procedure:

-

Suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

-

Heat the reaction mixture at 130°C for approximately 18 hours, followed by an increase in temperature to 145°C for 2 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[5]

-

Predicted Synthesis of this compound

The conversion of a carboxylic acid to a hydrazide is a standard transformation in organic synthesis. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by reaction with hydrazine hydrate.

Predicted Experimental Protocol: Synthesis of this compound

-

Part A: Esterification of 2,6-Dichloroisonicotinic Acid

-

Dissolve 2,6-dichloroisonicotinic acid in an excess of methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to obtain the crude ester.

-

-

Part B: Hydrazinolysis of the Ester

-

Dissolve the crude ester in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours.

-

Upon cooling, the product, this compound, is expected to precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.

-

Caption: Predicted synthetic pathway for this compound.

Physicochemical and Spectral Properties

Based on available data for this compound and its analogs, the following properties can be summarized.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₅Cl₂N₃O | |

| Molecular Weight | 206.03 g/mol | |

| Appearance | Predicted to be a solid at room temperature | |

| Melting Point | 182 °C | [6] |

| Solubility | Likely soluble in polar organic solvents |

Predicted Spectral Data

Detailed experimental spectra for this compound are not widely published. The following predictions are based on the analysis of its functional groups and data from similar structures.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.8 - 8.0 | Singlet | 2H | H-3, H-5 of pyridine ring |

| Amide NH | Broad singlet | 1H | -NH-CO- | |

| Amine NH₂ | Broad singlet | 2H | -NH₂ |

3.2.2. ¹³C NMR Spectroscopy

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~165 - 170 | C=O |

| Pyridine C-2, C-6 | ~150 - 155 | C-Cl |

| Pyridine C-4 | ~140 - 145 | C-C=O |

| Pyridine C-3, C-5 | ~120 - 125 | C-H |

3.2.3. IR Spectroscopy

The IR spectrum will be characterized by the vibrations of the amide and amine functional groups, as well as the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Medium | Stretch (two bands) |

| N-H (Amide) | 3100 - 3300 | Medium | Stretch |

| C=O (Amide I) | 1650 - 1690 | Strong | Stretch |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium | Stretch |

3.2.4. Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be observed at m/z 205 (for ³⁵Cl₂) with a prominent M+2 peak at m/z 207 (for ³⁵Cl³⁷Cl) and a smaller M+4 peak at m/z 209 (for ³⁷Cl₂).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic hydrazide moiety, the electrophilic carbonyl group, and the dichlorinated pyridine ring.

Reactivity of the Hydrazide Group

The hydrazide group is a versatile functional handle for further derivatization. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This is a common strategy for creating libraries of isoniazid derivatives with diverse biological activities.[1]

Caption: Formation of isonicotinoyl hydrazones.

Reactivity of the Dichloropyridine Ring

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen activates these positions, allowing for the displacement of the chloride ions by various nucleophiles. This provides a route to introduce a wide range of substituents and further functionalize the molecule.

Potential Applications in Drug Discovery

Given its structural similarity to isoniazid and the presence of halogen atoms, this compound is a candidate for investigation as an antitubercular agent. The chlorine substituents may enhance its lipophilicity, potentially improving cell wall penetration in M. tuberculosis. Furthermore, this compound can serve as a key intermediate for the synthesis of a diverse library of isonicotinoyl hydrazones and other derivatives for screening against various biological targets. The broader field of halogenated marine natural products has shown a wide range of biological activities, including antibacterial, antifungal, and antitumor properties, suggesting that halogenated synthetic compounds like this compound warrant further investigation.[7][8]

Conclusion

This compound represents an intriguing, yet underexplored, derivative of isoniazid. This guide has provided a predictive framework for its synthesis, physicochemical properties, and reactivity based on established chemical principles and data from analogous structures. The synthetic accessibility of this compound, coupled with the potential for diverse derivatization at both the hydrazide moiety and the pyridine ring, makes it a valuable scaffold for future research in medicinal chemistry. Experimental validation of the predicted properties and biological evaluation of this compound and its derivatives are crucial next steps in unlocking its potential as a novel therapeutic agent.

References

- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.

- Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. PubMed.

- Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candid

- In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers.

- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. PMC - NIH.

- This compound | 57803-51-7. ChemicalBook.

- 2,6-Dichloroisonicotinic acid synthesis. ChemicalBook.

- 57803-51-7, this compound Formula. Echemi.

- 57803-51-7(this compound) Product Description. ChemicalBook.

- This compound 57803-51-7 United Kingdom. Guidechem.

- 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7. ChemicalBook.

- Biological Activity of Recently Discovered Halogenated Marine N

- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.

- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

- A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars.

- Biological Activity of Recently Discovered Halogenated Marine N

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

- 1. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 4. Synthesis method of 2,6-dichloropyridine [3,4-B] pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 8. 57803-51-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to 2,6-Dichloroisonicotinohydrazide

Prepared by a Senior Application Scientist

This document provides an in-depth technical overview of 2,6-dichloroisonicotinohydrazide, a halogenated derivative of the well-known anti-tubercular agent, isoniazid. This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its synthesis, potential biological significance, and essential analytical methodologies.

Introduction and Strategic Context

This compound belongs to the isonicotinohydrazide class of compounds, a group renowned for its potent biological activities. The parent compound, isoniazid, remains a cornerstone of first-line tuberculosis therapy. The introduction of dichloro-substituents onto the pyridine ring is a strategic chemical modification intended to modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. These modifications can significantly influence target engagement, pharmacokinetic profiles, and the potential for overcoming drug resistance mechanisms. This guide elucidates the foundational chemistry and analytical considerations for harnessing the potential of this compound in research and development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in experimental settings. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57803-51-7 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂N₃O | [1] |

| Molecular Weight | 206.03 g/mol | [1][3] |

| Melting Point | 182 °C | [1] |

| Synonyms | 2,6-dichloropyridine-4-carbohydrazide, 2,6-Dichloroisonicotinic acid hydrazide | [1] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most reliably achieved via a two-stage process: the synthesis of the carboxylic acid precursor followed by its conversion to the hydrazide. This approach ensures high yields and purity.

Part A: Synthesis of 2,6-Dichloroisonicotinic Acid Precursor

The key precursor, 2,6-dichloroisonicotinic acid (CAS: 5398-44-7), is efficiently synthesized from citrazinic acid. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it serves as both the chlorine source and a dehydrating agent, effectively driving the conversion of the hydroxyl groups on the pyridine ring to chlorides.

Caption: Synthesis of 2,6-Dichloroisonicotinic Acid.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, suspend citrazinic acid and an equimolar amount of a phase-transfer catalyst like tetraethylammonium chloride in excess phosphoryl chloride (POCl₃).

-

Heating: Heat the reaction mixture to 130°C for approximately 18 hours, then increase the temperature to 145°C for an additional 2 hours to ensure complete conversion.

-

Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto crushed ice to quench the excess phosphoryl chloride. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Extract the resulting aqueous slurry with ethyl acetate (3x volumes). The organic solvent choice is critical for efficiently partitioning the product from the aqueous phase.

-

Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid product.

Part B: Conversion to this compound

The conversion of a carboxylic acid to a hydrazide is a cornerstone reaction in medicinal chemistry. While direct reaction with hydrazine is possible, a more controlled and higher-yielding laboratory method involves a two-step sequence: esterification followed by hydrazinolysis. This avoids the harsh conditions and potential side reactions of direct amidation.[4][5]

-

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄) or by using thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with the alcohol.[4] The ester is a more reactive electrophile than the carboxylic acid, making the subsequent reaction with hydrazine more efficient.

-

Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate in an alcoholic solvent. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group to form the stable hydrazide product.[5]

Caption: Conversion of the Precursor Acid to the Final Hydrazide.

Experimental Protocol: Synthesis of this compound

-

Esterification: Dissolve 2,6-dichloroisonicotinic acid in methanol. Add thionyl chloride dropwise at 0°C and then reflux the mixture for 5-12 hours until TLC indicates the consumption of the starting material.[4] Evaporate the solvent and excess reagent under vacuum.

-

Work-up: Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent like dichloromethane. Dry the organic layer and evaporate to obtain the crude methyl ester.

-

Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add an excess of hydrazine hydrate (typically 5-10 equivalents) and reflux the mixture for 3-6 hours.[5]

-

Isolation: Upon cooling, the product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Potential Applications and Biological Rationale

The primary rationale for investigating this compound stems from the well-documented activity of its parent compound, isoniazid.

Anti-Tubercular Potential

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7] The activated form then covalently attaches to NAD(P)⁺, forming a potent adduct. This adduct specifically inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis pathway (FAS-II) responsible for producing mycolic acids.[8][9][10] Mycolic acids are unique, long-chain fatty acids that are critical components of the robust mycobacterial cell wall. Inhibition of their synthesis compromises the cell wall's integrity, leading to bacterial death.[6]

It is hypothesized that this compound acts via the same mechanism. The chloro-substituents may alter the rate of KatG activation or the binding affinity of the resulting NAD(P) adduct for the InhA enzyme, potentially offering advantages against resistant strains where mutations in katG or inhA are common.

Caption: Hypothesized Mechanism of Action in Mycobacterium.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-pronged approach combining spectroscopic and chromatographic techniques is recommended.

| Technique | Purpose | Key Parameters & Rationale | Source(s) |

| ¹H & ¹³C NMR | Structural Elucidation | To confirm the chemical structure by identifying proton and carbon environments. Expect signals for the two equivalent aromatic protons, NH and NH₂ protons, and the carbonyl carbon. | [11] |

| Mass Spectrometry | Molecular Weight Confirmation | To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound (M, M+2, M+4 peaks). | [12] |

| FT-IR Spectroscopy | Functional Group Identification | To identify key functional groups, such as N-H stretches (hydrazide), C=O stretch (amide), and C-Cl stretches. | [11] |

| HPLC | Purity Assessment & Quantification | Reverse-phase chromatography on a C18 column is standard. A mobile phase of acetonitrile/buffered water (e.g., phosphate or acetate buffer) allows for separation from precursors and impurities. UV detection at ~260-270 nm is effective. | [13][14][15] |

| GC-MS | Trace Impurity Analysis (e.g., residual hydrazine) | Direct analysis is not feasible due to low volatility. Derivatization with acetone to form the volatile acetone azine is a validated method for trace analysis by headspace GC-MS. | [16][17][18] |

Workflow for GC-MS Analysis via Derivatization

For sensitive detection of the hydrazide or potential hydrazine impurities, derivatization is a non-negotiable step to improve volatility and thermal stability.[19]

Caption: Workflow for GC-MS analysis via headspace derivatization.

Conclusion and Future Directions

This compound is a synthetically accessible compound with significant, rationally designed potential as a therapeutic agent, particularly in the context of tuberculosis. The strategic placement of chloro-substituents on the isonicotinohydrazide scaffold warrants a thorough investigation of its biological activity against both drug-sensitive and drug-resistant mycobacterial strains. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce and characterize this compound with high fidelity, paving the way for future pharmacological and mechanistic studies.

References

-

Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Available from: [Link]

-

Parikh, S. L., et al. (2007). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of the American Chemical Society. Available from: [Link]

-

Rozwarski, D. A., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. The Journal of Biological Chemistry. Available from: [Link]

-

Kumar, V., & Sobhia, M. E. (2015). Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA. PLOS One. Available from: [Link]

-

Pharma Tube. (2020, December 9). Isoniazid (inh) - A narrow spectrum antibiotic for tuberculosis. YouTube. Available from: [Link]

-

Al-Janabi, K. F. S., & Al-Zaydi, K. M. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Bibire, N., et al. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi. Available from: [Link]

-

Li, W., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry. Available from: [Link]

-

Sirit, A., et al. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Request PDF. Available from: [Link]

-

Krishikosh. Note Development and assessment of green synthesis of hydrazides. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

-

Liu, G., & Krol, J. (2008). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Zhang, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se pu = Chinese journal of chromatography. Available from: [Link]

-

Gu, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLOS One. Available from: [Link]

-

Butterfield, A. G., et al. (1980). High-performance Liquid Chromatographic Determination of Isoniazid and 1-isonicotinyl-2-lactosylhydrazine in Isoniazid Tablet Formulations. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Rudenko, B., & Egorov, V. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Available from: [Link]

-

Yeh, M. K. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available from: [Link]

-

Simunek, T., et al. (2005). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Sankar, A. S. K., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

- Google Patents. Process for the synthesis of isonicotinic acid hydrazide.

-

ResearchGate. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. Available from: [Link]

-

ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available from: [Link]

- Google Patents. Process for the synthesis of isonicotinic acid hydrazide.

-

Magliozzo, R. S., & Marcinkeviciene, J. (2002). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. The Journal of Biological Chemistry. Available from: [Link]

-

MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available from: [Link]

-

Aridoss, G., et al. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy. Available from: [Link]

-

Arshad, N., et al. (2015). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Scientific & Engineering Research. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 57803-51-7|this compound|BLD Pharm [bldpharm.com]

- 3. 57803-51-7 | this compound - Moldb [moldb.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. droracle.ai [droracle.ai]

- 7. youtube.com [youtube.com]

- 8. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA | PLOS One [journals.plos.org]

- 11. Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatographic determination of isoniazid and 1-isonicotinyl-2-lactosylhydrazine in isoniazid tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jfda-online.com [jfda-online.com]

biological activity of 2,6-Dichloroisonicotinohydrazide

An In-depth Technical Guide on the Biological Activity of 2,6-Dichloroisonicotinohydrazide

Introduction

In the landscape of medicinal chemistry, the isonicotinohydrazide scaffold, the core of the frontline anti-tuberculosis drug isoniazid, represents a cornerstone for the development of novel therapeutic agents. Hydrazone derivatives, in particular, have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the hydrazide-hydrazone linkage allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet underexplored, derivative: this compound. The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring is a deliberate structural modification. It is empirically known that halogenation can significantly modulate the biological activity of a parent compound, often by enhancing its lipophilicity, which in turn can improve cell membrane permeability and interaction with biological targets.[1][2][3] This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the predicted biological activities of this compound, the scientific rationale behind these predictions, and detailed methodologies for their experimental validation.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available citrazinic acid. The synthetic pathway is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

-

To a suspension of citrazinic acid (10.0 g, 64.5 mmol) in phosphorus oxychloride (30 mL), add tetraethylammonium chloride (10.7 g, 64.5 mmol).

-

Heat the reaction mixture at 130°C for 18 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a solid.

Step 2: Synthesis of Methyl 2,6-dichloroisonicotinate

-

Suspend 2,6-dichloroisonicotinic acid (5.0 g, 26.0 mmol) in methanol (50 mL).

-

Add thionyl chloride (3.8 mL, 52.0 mmol) dropwise at 0°C.

-

Reflux the mixture for 6 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

Step 3: Synthesis of this compound

-

Dissolve methyl 2,6-dichloroisonicotinate (4.0 g, 19.4 mmol) in ethanol (40 mL).

-

Add hydrazine hydrate (1.9 mL, 38.8 mmol) and reflux for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Predicted Biological Activity I: A Novel Antitubercular Agent

The primary and most logical therapeutic application of a novel isonicotinohydrazide derivative is in the treatment of tuberculosis (TB). The parent molecule, isoniazid, is a cornerstone of TB therapy, and a vast body of research is dedicated to overcoming the growing challenge of isoniazid-resistant Mycobacterium tuberculosis (Mtb) strains.[4]

Mechanistic Rationale

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, the unique and crucial components of the mycobacterial cell wall. Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug.

The rationale for investigating this compound as an antitubercular agent is twofold:

-

Structural Similarity: The core isonicotinohydrazide scaffold is retained, suggesting that the fundamental mechanism of action, inhibition of mycolic acid synthesis, may be preserved.

-

Impact of Dichloro-Substitution: The presence of two chlorine atoms on the pyridine ring is predicted to have several effects. The electron-withdrawing nature of chlorine can influence the electronic environment of the pyridine ring and the hydrazide moiety, potentially altering its reactivity and interaction with the target enzyme.[2] Furthermore, the addition of chlorine atoms significantly increases the lipophilicity of the molecule. This enhanced lipophilicity may facilitate penetration through the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations of the drug.[3] Increased lipophilicity has been identified as a crucial factor for the antimycobacterial activity of some nicotinic acid hydrazide derivatives.[5]

Caption: Proposed mechanism of antitubercular activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of Mycobacterium tuberculosis H37Rv.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to obtain a range of concentrations (e.g., 100 µg/mL to 0.09 µg/mL).

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:20 to obtain the final inoculum.

-

Inoculation: Add 100 µL of the final inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (inoculum without drug) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Comparative Antitubercular Activity of Related Hydrazides

| Compound | Target Strain | MIC (µg/mL) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.06 | [4] |

| N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | M. tuberculosis | 6.25 - 25 | [5] |

| 2,6-disubstituted thiosemicarbazone derivatives of pyridine | M. tuberculosis (resistant strain) | 0.5 - 4 | [6] |

Predicted Biological Activity II: A Potential Anticancer Agent

The structural features of this compound also suggest its potential as an anticancer agent. The rationale for this prediction is based on the known anticancer activities of various heterocyclic compounds, including those containing pyridine and hydrazone moieties, as well as the significant role of halogen substitution in enhancing antiproliferative effects.[7]

Mechanistic Rationale

The anticancer potential of this compound can be hypothesized through several mechanisms:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Hydrazone derivatives have been shown to induce apoptosis in cancer cells.[8] The presence of the dichloro-substituted pyridine ring may enhance this pro-apoptotic activity.

-

Enzyme Inhibition: The molecule could act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases. The specific substitution pattern may confer selectivity for certain enzymatic targets.

-

Generation of Reactive Oxygen Species (ROS): Some dichloro-substituted compounds have been shown to exert their anticancer effects by increasing intracellular ROS levels, leading to oxidative stress and cell death.[9]

The 2,6-dichloro substitution pattern on a phenyl ring has been explored in the context of rhodanine-pyrazoline hybrids, which were investigated for their antitumor activity.[10] This provides a direct link between this substitution pattern and anticancer potential. Furthermore, 2,6-diketopiperazines have shown selective antiproliferative and apoptotic effects on triple-negative breast cancer cells, further supporting the investigation of related heterocyclic structures as anticancer agents.[11]

Caption: Hypothetical pathway for anticancer activity.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for 48 hours. Include a vehicle control (DMSO).

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Cytotoxicity of Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,6-Diketopiperazines | MDA-MB-231 | 4.6 - 4944 | [11] |

| Dichloroacetate (DCA) | Various | Varies | [9] |

| 3,6-Diazaphenothiazine derivatives | SNB-19 | As low as 0.11 µg/mL | [12] |

Conclusion and Future Directions

While direct experimental evidence for the is currently lacking in the public domain, a strong scientific rationale exists for its investigation as a potent antitubercular and anticancer agent. The isonicotinohydrazide core provides a proven pharmacophore for antitubercular activity, while the dichloro-substitution is a well-established strategy for enhancing the biological efficacy of therapeutic compounds.

The protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of this promising molecule. Future research should focus on:

-

Broad-spectrum antimicrobial screening: To determine if the compound has activity against other bacterial or fungal pathogens.

-

In vivo efficacy studies: To evaluate the therapeutic potential in animal models of tuberculosis and cancer.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.

-

Structure-activity relationship (SAR) studies: To synthesize and test related analogues to optimize the biological activity and pharmacokinetic properties.

The exploration of this compound represents a logical and promising step in the ongoing quest for novel and more effective therapeutic agents.

References

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

- Garrido-González, F., & Mancilla-Percino, T. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6-Diketopiperazines on MDA-MB-231 Triple-Negative Breast Cancer. Chemistry & Biodiversity, e202401015.

- Shepeta, Y. L., Lozynskyi, A. V., Tomkiv, Z. V., Grellier, P., & Lesyk, R. B. (2020). Synthesis and evaluation of biological activity of rhodanine-pyrazoline hybrid molecules with a 2-(2,6-dichlorophenylamino)-phenylacetamide fragment. Biopolymers and Cell, 36(2), 133-145.

- Dmytro, K., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Pharmaceuticals, 16(1), 93.

- Patel, K., & Patel, J. (2014). Synthesis and Characterization and Biological Activities of Hydrazones. International Journal of Scientific Research, 3(5), 1-3.

- De Francesco, E. M., et al. (2019). Dichloroacetate (DCA)

- Abdel-Aziz, A. A.-M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(9), 1229.

- Aslan, B. S., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7076.

- Shakhmaeva, I. I., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Pharmaceuticals, 17(2), 227.

- Mabhula, A., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(3), 734.

- Cyboran-Mikołajczyk, S., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 25(4), 2119.

- Vahala, R., et al. (2024). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Pharmaceutics, 17(1), 1583.

- Eurochlor. (2002). Science Dossier - How chlorine in molecules affects biological activity.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazones: A review.

- Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals: a review. Journal für praktische Chemie, 341(5), 417-435.

- Al-Otaibi, F. M., et al. (2024). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 29(4), 793.

- Zhu, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 6(106), 103178-103184.

- Saha, P., et al. (2023). Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase. RSC Medicinal Chemistry, 14(11), 2211-2225.

- Chen, D., et al. (2025). Impact of Chlorine Substitution on the Interaction Between Amide Herbicides and Alkaline Phosphatase: Insights into Molecular Mechanisms and Structure-Activity Relationships.

- Shakhmaeva, I. I., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 220.

- Scodro, R. B. L., et al. (2023).

- Gzella, A., et al. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. Molecules, 24(2), 253.

- Lawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.

- Naumann, K. (1999). Influence of Chlorine Substituents on Biological Activity of Chemicals.

- Hudeček, O., et al. (2024). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. International Journal of Molecular Sciences, 25(5), 2603.

Sources

- 1. eurochlor.org [eurochlor.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloroisonicotinohydrazide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinohydrazide, a halogenated pyridine derivative of significant interest in medicinal and agricultural chemistry. We will delve into its synthesis, spectroscopic characterization, potential mechanisms of action, and its role as a versatile building block in the development of novel bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Chemical Significance of this compound

This compound belongs to the isonicotinohydrazide class of compounds, which are characterized by a hydrazide functional group attached to a pyridine ring at the 4-position. The parent compound of this class, isoniazid, is a cornerstone in the treatment of tuberculosis. The introduction of two chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound significantly alters its electronic and steric properties, making it a valuable intermediate for the synthesis of a wide range of derivatives with potentially unique biological activities.[1]

The strategic placement of the chloro substituents enhances the reactivity of the pyridine ring and provides handles for further chemical modifications. This has led to its exploration as a key building block in the synthesis of pharmaceuticals and agrochemicals.[2] This guide will provide a detailed exploration of this promising molecule, from its synthesis in the laboratory to its potential applications in various fields of chemical and biological research.

Synthesis and Characterization

A thorough understanding of the synthesis and physicochemical properties of this compound is fundamental for its effective utilization in research and development.

Synthesis Pathway

The synthesis of this compound is typically a two-step process, starting from the commercially available citrazinic acid. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, which is then esterified and subsequently converted to the desired hydrazide.

Synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

The synthesis of the key intermediate, 2,6-dichloroisonicotinic acid, is achieved through the chlorination of citrazinic acid.

Experimental Protocol: [1]

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).

-

Heat the reaction mixture at 130°C for 18 hours, followed by an increase in temperature to 145°C for an additional 2 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice (150 g).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.

Step 2: Synthesis of Methyl 2,6-Dichloroisonicotinate

The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

Experimental Protocol:

-

To a solution of 2,6-dichloroisonicotinic acid (0.974 mol) in methanol (1650 mL), add a catalytic amount of concentrated sulfuric acid (5 mL).

-

Reflux the mixture for 24 hours.

-

Remove the majority of the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane (750 mL) and wash sequentially with water and 1N sodium hydroxide solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 2,6-dichloroisonicotinate.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to yield the target compound.

Experimental Protocol:

-

Dissolve methyl 2,6-dichloroisonicotinate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyridine ring. The chemical shift of these protons will be downfield due to the electron-withdrawing nature of the chlorine atoms and the hydrazide group. Additionally, signals corresponding to the -NH and -NH₂ protons of the hydrazide moiety will be present, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The carbonyl carbon of the hydrazide group will appear at a characteristic downfield chemical shift. The carbon atoms of the pyridine ring will also have specific chemical shifts influenced by the chloro and hydrazide substituents.

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the carbonyl group (around 1650-1680 cm⁻¹), and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns can provide further structural information.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N₃O |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 182 °C[3] |

Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, the well-established pharmacology of its parent compound, isoniazid, and the observed activities of its derivatives provide a strong basis for predicting its potential therapeutic and agrochemical applications.

Potential as an Antimycobacterial Agent

Isoniazid, or isonicotinic acid hydrazide, is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] It is plausible that this compound could act through a similar mechanism. The chlorine substituents may influence its uptake, activation, or interaction with the target enzyme.

Potential Mechanism of Action of Isonicotinohydrazides.

Induction of Plant Systemic Acquired Resistance (SAR)

Derivatives of 2,6-dichloroisonicotinic acid have been shown to be potent inducers of Systemic Acquired Resistance (SAR) in plants.[2] SAR is a broad-spectrum defense mechanism in plants that is activated upon localized infection and provides long-lasting protection against a wide range of pathogens. It is likely that this compound and its derivatives could also function as elicitors of SAR, making them promising candidates for the development of novel, environmentally friendly agrochemicals that enhance plant immunity.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a versatile chemical intermediate. The hydrazide moiety is a nucleophilic functional group that can readily react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form a diverse array of more complex molecules.

Synthesis of Heterocyclic Compounds

The hydrazide functionality can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of triazoles, oxadiazoles, and pyrazoles.

Building Block for Bioactive Molecules

The combination of the reactive hydrazide group and the substituted pyridine ring makes this compound an attractive starting material for the synthesis of novel drug candidates and agrochemicals. The chlorine atoms can be displaced by other functional groups through nucleophilic aromatic substitution reactions, further expanding the chemical space that can be explored.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloroisonicotinohydrazide: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,6-dichloroisonicotinohydrazide, a pivotal chemical intermediate. While the "discovery" of such a building block is seldom a singular event, this document details its logical and systematic construction from common starting materials. We will dissect the strategic rationale behind the synthetic pathway, provide field-tested experimental protocols, and discuss the compound's significance. The isonicotinohydrazide scaffold is a cornerstone in medicinal chemistry, most notably represented by the frontline anti-tuberculosis drug Isoniazid.[1][2] The introduction of dichloro-substituents onto the pyridine ring offers a powerful method to modulate the parent molecule's physicochemical properties, such as lipophilicity and electronic character, thereby creating a versatile platform for developing novel therapeutic agents and other biologically active compounds.[3][4] This guide is intended for researchers and professionals in drug development, offering a blend of theoretical principles and practical, actionable methodologies.

Strategic Approach: A Retrosynthetic Analysis

The most logical pathway to this compound involves a two-stage process. First, the synthesis of the key precursor, 2,6-dichloroisonicotinic acid, is required. This is followed by the conversion of the carboxylic acid moiety to the desired hydrazide. This retrosynthetic approach simplifies the problem into two manageable, well-documented transformations.

Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.

Part II: Hydrazinolysis of the Carboxylic Acid

The final step is the conversion of the carboxylic acid to the hydrazide. This is a common transformation with several reliable methods available.

Principle of the Transformation

The formation of a hydrazide from a carboxylic acid is a nucleophilic acyl substitution. The most direct method involves the reaction of the carboxylic acid with hydrazine hydrate. [5]The reaction is typically performed in an alcoholic solvent and often requires an acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the hydrazine nitrogen atom. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the hydrazide and water. Continuous flow methodologies have also been developed to streamline this process, offering high yields and short residence times. [5][6]

Detailed Experimental Protocol: Hydrazide Formation

This is a generalized protocol based on standard procedures for converting aromatic carboxylic acids to hydrazides. Optimization may be required. [5][6] Step 1: Reaction Setup

-

Dissolve 2,6-dichloroisonicotinic acid (10 g, 52.1 mmol, 1 equiv.) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL, ~0.2 equiv.) to the solution.

-

Add hydrazine hydrate (N₂H₄·H₂O, 7.8 mL, ~3 equiv.) dropwise to the stirring solution.

Step 2: Thermal Reaction

-

Heat the reaction mixture to reflux (~65°C) and maintain for 6-12 hours.

-

Trustworthiness: The reaction progress should be monitored. A simple method is Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes) to observe the disappearance of the starting carboxylic acid spot and the appearance of a new, more polar product spot.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into cold water (200 mL). The product will likely precipitate as a solid.

-

Collect the solid by vacuum filtration and wash the filter cake with cold water to remove any excess hydrazine and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Workflow and Validation Diagram

Caption: Self-validating workflow for hydrazide synthesis.

Significance and Future Applications

This compound is not an end-product but a valuable scaffold for further chemical elaboration. Its utility stems from the reactive hydrazide group and the electronically modified pyridine ring.

-

Antitubercular Drug Development: Isoniazid, the parent isonicotinohydrazide, is a cornerstone of tuberculosis therapy. [1]However, drug resistance is a major global health threat. [2][4]This chlorinated analog serves as a key starting material for creating new isonicotinoyl hydrazones and other derivatives. The chlorine atoms can enhance cell permeability and alter binding interactions with mycobacterial targets, potentially overcoming existing resistance mechanisms. [2][3]

-

Agrochemicals: 2,6-dichloroisonicotinic acid itself is a known plant resistance inducer. [7]Derivatives made from the corresponding hydrazide could lead to the discovery of new agrochemicals with unique modes of action, protecting crops from viral, bacterial, and fungal pathogens.

-

General Medicinal Chemistry: The hydrazide functional group is a versatile handle for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are common motifs in pharmacologically active molecules. [8]

Derivative Synthesis Pathway

Caption: Application pathways for this compound.

Conclusion

The synthesis of this compound is a logical, high-yielding process that leverages fundamental organic chemistry transformations. By starting with citrazinic acid, the key precursor 2,6-dichloroisonicotinic acid can be reliably produced. Subsequent hydrazinolysis provides the target molecule, a highly versatile intermediate. The true value of this compound lies in its potential as a foundational building block for the next generation of drugs, particularly in the fight against resistant tuberculosis, and for the development of novel agrochemicals. This guide provides the necessary technical framework for its synthesis and underscores its strategic importance in modern chemical and pharmaceutical research.

References

-

Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI.gov URL: [Link]

-

Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: ACS Publications URL: [Link]

-

Title: A New Procedure for Preparation of Carboxylic Acid Hydrazides Source: ACS Publications URL: [Link]

-

Title: Synthesis and Pharmacological Profile of Hydrazide Compounds Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: A new procedure for preparation of carboxylic acid hydrazides Source: PubMed URL: [Link]

- Title: A kind of preparation method of 2-chloroisonicotinic acid Source: Google Patents URL

-

Title: Synthesized and tested derivatives of 2,6‐dichloroisonicotinic and isonicotinic acids Source: ResearchGate URL: [Link]

-

Title: Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity Source: PubMed URL: [Link]

-

Title: Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates Source: SciSpace URL: [Link]

-

Title: In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis Source: Frontiers URL: [Link]

-

Title: Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Biological Activity of Hydrazones and Derivatives: A Review Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 5. osti.gov [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 2,6-Dichloroisonicotinohydrazide: A Technical Guide for Researchers

Foreword: Unveiling the Versatility of a Dichlorinated Pyridine Scaffold

In the landscape of chemical biology and drug discovery, the pyridine ring stands as a cornerstone scaffold, lending its versatile chemical properties to a multitude of bioactive molecules. The strategic functionalization of this heterocycle can dramatically influence its biological activity, opening new avenues for therapeutic and agrochemical innovation. This technical guide focuses on a particularly intriguing, yet underexplored, derivative: 2,6-dichloroisonicotinohydrazide. By delving into its synthesis, potential mechanisms of action, and diverse applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock the full potential of this compound. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between chemical structure and biological function, and providing detailed, actionable protocols to empower your research endeavors.

Core Chemical Attributes and Synthesis

This compound is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyridine ring and a hydrazide moiety at position 4. These structural features are pivotal to its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 57803-51-7 | [1] |

| Molecular Formula | C₆H₅Cl₂N₃O | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Melting Point | 182 °C | [1] |

The synthesis of this compound is a two-step process, commencing with the commercially available citrazinic acid.

Diagram: Synthetic Pathway of this compound

Caption: Synthetic route from citrazinic acid to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2,6-Dichloroisonicotinic Acid [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (POCl₃, 20 mL).

-

Chlorination: Heat the reaction mixture to 130 °C and maintain for 18 hours. Subsequently, increase the temperature to 145 °C and continue the reaction for an additional 2 hours.

-

Quenching and Extraction: Allow the mixture to cool to room temperature and then slowly pour it onto 150 g of crushed ice with vigorous stirring. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid. An expected yield of approximately 89% can be achieved.

Part B: Synthesis of this compound

Rationale: The conversion of a carboxylic acid to a hydrazide is typically achieved via an acyl chloride intermediate to enhance the reactivity towards the nucleophilic hydrazine.

-

Acyl Chloride Formation: In a fume hood, suspend the synthesized 2,6-dichloroisonicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF). Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure.

-

Hydrazinolysis: Dissolve the resulting crude 2,6-dichloroisonicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (N₂H₄·H₂O, 2-3 equivalents) in the same solvent dropwise with stirring.

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. Add water to the residue and collect the solid product by filtration. Wash the solid with cold water and a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Applications in Agriculture

The structural motif of 2,6-dichloroisonicotinic acid is a well-established elicitor of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism against pathogens. Amide derivatives, such as the hydrazide, have been shown to exhibit even higher biological activity than the parent acid.[3]

Induction of Plant Defense Mechanisms

Mechanism of Action: 2,6-dichloroisonicotinic acid and its derivatives are known to inhibit catalase activity in plants.[4] This inhibition leads to a controlled increase in the intracellular concentration of reactive oxygen species (ROS), which act as signaling molecules to activate plant defense pathways, including the expression of pathogenesis-related (PR) proteins.[4] This cascade ultimately enhances the plant's resistance to a wide range of pathogens.

Diagram: Proposed Signaling Pathway for Plant Defense Induction

Caption: Proposed mechanism of plant defense induction by this compound.

Herbicidal Activity

Derivatives of pyridine and picolinic acid have been extensively investigated for their herbicidal properties.[5] These compounds often act by disrupting key enzymatic processes in weeds. The structural similarity of this compound to known herbicides suggests its potential in this arena.

Potential Targets: While the specific target for this hydrazide is yet to be determined, related pyridine derivatives are known to inhibit enzymes such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS), crucial for chlorophyll and branched-chain amino acid synthesis, respectively.

Experimental Protocol: Evaluation of Herbicidal Activity (Seedling Growth Inhibition Assay)

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in water to achieve the desired test concentrations (e.g., 10, 50, 100, 250 µM).

-

Assay Setup: Place filter paper in Petri dishes and moisten with the test solutions or a control solution (water with the same concentration of DMSO).

-

Seed Germination: Place a defined number of seeds of a model weed species (e.g., Amaranthus retroflexus) on the filter paper.

-

Incubation: Seal the Petri dishes and incubate in a growth chamber with controlled light and temperature conditions.

-

Data Collection and Analysis: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).

Potential Applications in Medicinal Chemistry

The isonicotinic acid hydrazide scaffold is the foundation of isoniazid, a frontline anti-tuberculosis drug. This has spurred extensive research into its derivatives for a wide range of therapeutic applications.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of isonicotinic acid have demonstrated potent activity against a spectrum of bacteria and fungi.[1][6] The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can significantly influence the antimicrobial potency.

| Compound Class | Target Organisms | Reported MIC Values (µg/mL) |

| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 0.002 - 7.81 |

| Isonicotinic acid hydrazide-hydrazones | Gram-negative bacteria (e.g., E. coli) | 0.49 - 12.5 |

| Isonicotinic acid hydrazide-hydrazones | Fungi (e.g., C. albicans) | Varies |

Note: MIC (Minimum Inhibitory Concentration) values are for various derivatives and serve as a guide for the potential activity of this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

Numerous pyridine derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of protein kinases, which are key regulators of cell growth and proliferation.

Potential Mechanism: The structural features of this compound may allow it to act as a protein kinase inhibitor. The pyridine ring can form hydrogen bonds within the ATP-binding pocket of kinases, while the dichloro substitutions can enhance binding affinity through hydrophobic interactions.

Diagram: Conceptual Model of Protein Kinase Inhibition

Caption: Hypothetical binding mode of this compound in a protein kinase active site.

Future Directions and Conclusion

This compound represents a promising chemical scaffold with a wide array of potential applications. Further research is warranted to:

-

Elucidate specific molecular targets: Identifying the precise enzymes or receptors that this compound interacts with will be crucial for optimizing its activity and understanding its mechanism of action.

-

Conduct comprehensive structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for potent and selective activity.

-

Perform in vivo studies: Evaluating the efficacy and safety of this compound in animal models is a necessary step towards its potential development as a new agrochemical or therapeutic agent.

This technical guide has provided a foundational understanding of this compound, from its synthesis to its potential biological activities. It is our hope that the information and protocols presented herein will serve as a valuable resource for the scientific community and inspire further investigation into this versatile and promising molecule.

References

-

Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(16), 7143–7147. Available at: [Link]

-

Popiołek, R., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2206–2226. Available at: [Link]

-

Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Chemistry, 23(1), 90-100. Available at: [Link]

-

Biernasiuk, A., & Popiołek, R. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(21), 7241. Available at: [Link]

- CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents.

-

Zheng, C., et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(3), 434-442. Available at: [Link]

-

Wang, J., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7356. Available at: [Link]

-